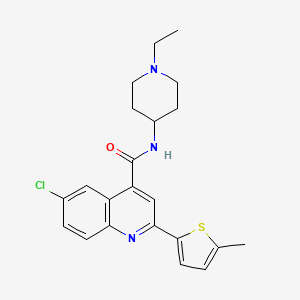
3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide, also known as CMBC, is a synthetic compound that belongs to the class of benzothiophene carboxamides. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of certain receptors and enzymes in the body. For example, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide are diverse and depend on the specific target and context. For example, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. However, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has also been shown to have off-target effects, such as inhibiting the activity of other enzymes and receptors, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide in lab experiments is its relatively simple synthesis method and high yield. 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide may not be suitable for certain experimental systems or targets, depending on their specific requirements and characteristics.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. This may involve further optimization of its chemical structure and pharmacological properties, as well as preclinical and clinical testing. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes. This may involve the use of biochemical, biophysical, and structural techniques. Additionally, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide may be useful as a tool compound for the study of various biological processes, such as protein-protein interactions and protein-DNA interactions.
Synthesemethoden
The synthesis of 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzoic acid, 4-chloroaniline, and 2-methoxythiophene-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and molecular biology. In medicinal chemistry, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been used as a tool compound to study the function of certain receptors and enzymes. In molecular biology, 3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide has been used as a probe to investigate protein-protein interactions and protein-DNA interactions.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-11-6-7-12-13(8-11)22-15(14(12)18)16(20)19-10-4-2-9(17)3-5-10/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKCHRVDVWMCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chlorophenyl)-6-methoxy-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6057914.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)


![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)

![2,6-dihydroxy-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]benzamide](/img/structure/B6058005.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-phenylpropanamide](/img/structure/B6058009.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)